molecular formula C23H27N5O2S B305490 N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

カタログ番号 B305490
分子量: 437.6 g/mol
InChIキー: DIMVSJYFQMKIPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide, also known as Epetraborole, is a novel antifungal agent that has shown promising results in the treatment of various fungal infections. This compound belongs to a class of drugs called oxaboroles, which inhibit fungal protein synthesis by targeting leucyl-tRNA synthetase.

作用機序

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exerts its antifungal activity by inhibiting the aminoacylation of tRNA molecules by leucyl-tRNA synthetase, an essential enzyme in the fungal protein synthesis pathway. This inhibition leads to the accumulation of uncharged tRNA molecules, which triggers the general amino acid control pathway and results in the downregulation of various metabolic pathways, ultimately leading to fungal cell death.
Biochemical and Physiological Effects
N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been shown to have minimal toxicity towards mammalian cells, with an in vitro selectivity index (SI) of >1000. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antifungal agents.

実験室実験の利点と制限

One of the major advantages of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its broad-spectrum antifungal activity, which makes it a potential candidate for the treatment of various fungal infections. However, one of the major limitations of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its relatively low solubility in water, which may limit its bioavailability in vivo.

将来の方向性

Future research on N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide should focus on optimizing its pharmacokinetic properties, such as improving its solubility and bioavailability, to enhance its efficacy in vivo. Moreover, further studies are needed to evaluate the safety and efficacy of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide in clinical trials, especially in combination therapy with other antifungal agents. Additionally, the potential of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide as a treatment option for other fungal infections, such as those caused by dermatophytes and dimorphic fungi, should also be explored.

合成法

The synthesis of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves a multistep process that starts with the preparation of 4-ethyl-5-mercapto-1,2,4-triazole. This intermediate is then reacted with 4-(propan-2-yl)aniline to obtain the key intermediate, which is subsequently coupled with 2-oxo-2-[4-(propan-2-yl)phenylamino]ethyl bromide to form the final product, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide. The overall yield of this synthesis method is around 25%, which makes it a viable option for large-scale production.

科学的研究の応用

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vitro studies have shown that N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exhibits potent antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 2 μg/mL. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a broad-spectrum activity against both azole-resistant and echinocandin-resistant strains of Candida species.

特性

製品名

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

分子式

C23H27N5O2S

分子量

437.6 g/mol

IUPAC名

N-[[4-ethyl-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H27N5O2S/c1-4-28-20(14-24-22(30)18-8-6-5-7-9-18)26-27-23(28)31-15-21(29)25-19-12-10-17(11-13-19)16(2)3/h5-13,16H,4,14-15H2,1-3H3,(H,24,30)(H,25,29)

InChIキー

DIMVSJYFQMKIPP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

正規SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。